

Unveiling CZC-54252 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: CZC-54252 hydrochloride

Cat. No.: B2540058

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For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of **CZC-54252 hydrochloride**, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document details the compound's core properties, its mechanism of action, and provides detailed experimental protocols for its application in research settings.

Core Properties and Quantitative Data

CZC-54252 hydrochloride is a small molecule inhibitor extensively used in research to investigate the role of LRRK2 in cellular pathways, particularly in the context of Parkinson's disease. Its hydrochloride salt form enhances its solubility and stability for experimental use.



Property	Value	References	
Molecular Weight	541.45 g/mol	[1][2]	
Chemical Formula	C22H26Cl2N6O4S	[2][3]	
Formula (HCl Salt)	C22H25CIN6O4S · HCI	[1]	
CAS Number	1784253-05-9 (HCl salt)	[1][2]	
Purity	≥98%	[1]	
Solubility	Soluble to 100 mM in DMSO	[3]	
Storage	Store at +4°C for short term, -20°C for long term.[2] Solutions in DMSO can be stored at -80°C for up to 6 months.[4]		
Appearance	Light yellow to orange solid	[4]	

Potency and Selectivity

CZC-54252 hydrochloride is a highly potent inhibitor of both wild-type LRRK2 and its pathogenic G2019S mutant, a common mutation associated with familial and sporadic Parkinson's disease.

Assay Type	Target	IC50 Value	EC ₅₀ Value	References
In vitro Kinase Assay	Wild-type LRRK2	1.28 nM	-	[1]
In vitro Kinase Assay	G2019S mutant LRRK2	1.85 nM	-	[1]
Neuronal Injury Assay	LRRK2-G2019S mutant activity in primary human neurons	-	~1 nM	[1]

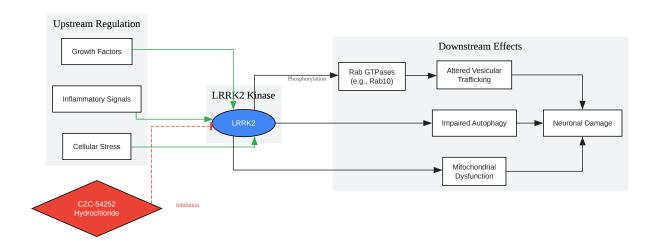


Mechanism of Action and LRRK2 Signaling Pathway

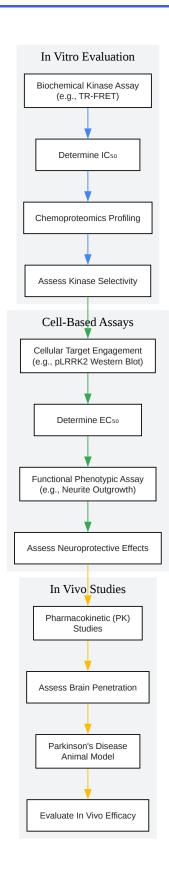
CZC-54252 hydrochloride exerts its effects by directly inhibiting the kinase activity of LRRK2. LRRK2 is a large, multi-domain protein that plays a crucial role in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function. Mutations in LRRK2, particularly the G2019S mutation, lead to increased kinase activity, which is implicated in the pathogenesis of Parkinson's disease.

The diagram below illustrates a simplified LRRK2 signaling pathway and the point of inhibition by CZC-54252.









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